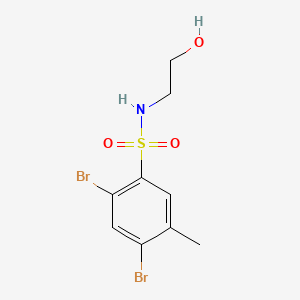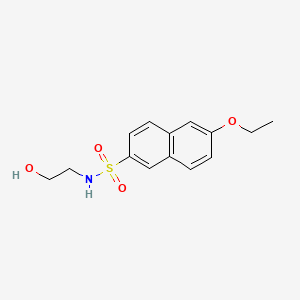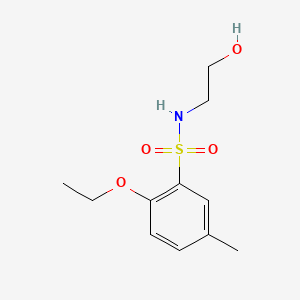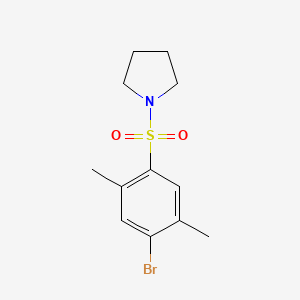
Acid Red 213
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. This red powder is characterized by its sodium salt and sulfonic acid functional groups. It is primarily used in the textile industry for dyeing cotton, wool, and silk fabrics due to its excellent colorfastness and resistance to fading . Additionally, Acid Red 213 is used in the production of inks, paints, and cosmetics .
Preparation Methods
The synthesis of Acid Red 213 involves several steps. The primary raw materials used are 2-aminophenol-4-sulfonamide and 2-naphthol . The synthetic route includes the following steps:
Diazotization: 2-aminophenol-4-sulfonamide is diazotized using sodium nitrite and hydrochloric acid to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 2-naphthol in an alkaline medium to form the azo dye.
Complexation: The resulting azo dye is complexed with cobalt chloride to enhance its stability and color properties.
Filtration and Drying: The final product is filtered and dried to obtain this compound in its pure form.
Chemical Reactions Analysis
Acid Red 213 undergoes various chemical reactions, including:
Reduction: this compound can be reduced using reducing agents such as sodium dithionite, leading to the formation of colorless or differently colored products.
Substitution: The sulfonic acid group in this compound can undergo substitution reactions with nucleophiles, leading to the formation of different derivatives.
Complexation: This compound can form complexes with metal ions, such as cobalt, enhancing its stability and color properties.
Scientific Research Applications
Acid Red 213 has a wide range of scientific research applications, including:
Chemistry: It is used as a pH indicator and in various analytical techniques to study chemical reactions and properties.
Biology: this compound is used in histological staining to visualize cellular components under a microscope.
Medicine: It is used in diagnostic assays and as a marker in various biomedical research applications.
Industry: This compound is extensively used in the textile industry for dyeing fabrics, as well as in the production of inks, paints, and cosmetics
Mechanism of Action
The mechanism of action of Acid Red 213 involves its interaction with specific molecular targets. The sulfonic acid groups in this compound allow it to bind to positively charged sites on proteins and other macromolecules. This binding can alter the structure and function of these molecules, leading to changes in their activity. Additionally, the azo group in this compound can undergo redox reactions, contributing to its staining and dyeing properties .
Comparison with Similar Compounds
Acid Red 213 can be compared with other similar azo dyes, such as Acid Red 14, Acid Yellow 42, and Direct Red 81. These compounds share similar structural features, such as the presence of azo groups and sulfonic acid groups. this compound is unique in its specific combination of functional groups and its ability to form stable complexes with metal ions, such as cobalt . This unique property enhances its colorfastness and resistance to fading, making it particularly suitable for applications where long-lasting vibrant colors are desired .
Similar Compounds
- Acid Red 14
- Acid Yellow 42
- Direct Red 81
- Reactive Blue 13
Properties
CAS No. |
12715-60-5 |
|---|---|
Molecular Formula |
C16H13N3O4S |
Molecular Weight |
0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







